N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane moiety and a pyridin-2-ylmethyl substituent. The spirocyclic structure likely enhances metabolic stability and modulates solubility compared to simpler analogs, though specific pharmacological or sensory data for this compound remain unreported.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14(18-9-12-5-1-4-8-17-12)15(21)19-10-13-11-22-16(23-13)6-2-3-7-16/h1,4-5,8,13H,2-3,6-7,9-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNRZOHWHMRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxaspiro moiety and a pyridine ring. Its molecular formula is , and it has unique characteristics that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dioxaspiro framework followed by the introduction of the oxalamide and pyridine functionalities. The detailed synthetic pathway remains under investigation, with various methods being explored to optimize yield and purity.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.
- Neuroprotective Effects : The presence of the pyridine moiety is often associated with neuroprotective activities, potentially making this compound a candidate for treating neurodegenerative diseases.
- Analgesic Activity : Related compounds have demonstrated antinociceptive effects in animal models, suggesting potential applications in pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the dioxaspiro and pyridine components can significantly impact biological efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyridine ring | Enhanced binding affinity to target receptors |
| Variation in dioxaspiro size | Altered pharmacokinetic properties |
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- 5-HT1A Receptor Agonists : A series of 1-(1,4-dioxaspiro[4,5]decane) derivatives were found to be potent 5-HT1A receptor agonists, highlighting the potential for similar activity in our compound of interest .
- Neuroprotective Studies : In a mouse model, derivatives showed significant neuroprotective effects, suggesting that modifications to the oxalamide structure could enhance these properties .
- Antinociceptive Activity : Research indicated that certain dioxaspiro compounds exhibited significant pain-relieving effects in formalin tests, pointing towards their potential as analgesics .
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex molecular structure that includes:
- Dioxaspiro Framework : This contributes to its stability and unique interactions with biological targets.
- Oxalamide Functional Group : Enhances potential biological activity, particularly in enzyme interactions.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide has shown promise in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that oxalamides can exhibit efficacy against various bacterial strains.
- Antitumor Properties : Compounds with similar structures have been observed to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzyme Inhibition : The dioxaspiro structure suggests potential interactions with enzymes involved in metabolic pathways.
Case Study: Antitumor Activity
A study investigating the effects of oxalamides on cancer cell lines revealed that compounds with dioxaspiro structures demonstrated significant inhibition of cell growth, indicating their potential as antitumor agents.
Organic Synthesis
The compound can participate in various chemical reactions typical of oxalamides, making it valuable for organic synthesis:
- Reactions :
- Oxidation : Utilizes reagents like potassium permanganate under acidic or basic conditions.
- Reduction : Involves lithium aluminum hydride in anhydrous ether.
- Substitution : Sodium methoxide can be used in methanol for substitution reactions.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions starting from appropriate dioxaspiro compounds and amines.
Material Science Applications
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings that require specific mechanical or thermal properties.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Areas for future investigation include:
- Detailed studies on its pharmacokinetics and pharmacodynamics.
- Exploration of its interactions with specific molecular targets.
- Development of derivatives with enhanced efficacy or reduced toxicity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analysis
Key oxalamide derivatives and their properties are summarized below:
Table 1: Comparative Analysis of Oxalamide Derivatives
Key Findings
Structural Modifications and Functional Implications
- Spirocyclic vs. However, this may reduce solubility in aqueous systems .
- Pyridine Motif : The pyridin-2-ylmethyl group is a common feature in flavoring agents (e.g., S336) and likely interacts with the umami taste receptor TAS1R1/TAS1R3 . In contrast, antiviral oxalamides (e.g., compound 13) incorporate thiazole or chlorophenyl groups for target-specific binding .
Q & A
Basic: What are the critical steps in synthesizing N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the oxalamide core via coupling reactions between activated oxalic acid derivatives (e.g., ethyl oxalyl chloride) and amine precursors.
- Step 2 : Introduction of the spirocyclic dioxaspiro[4.4]nonane moiety through alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP ().
- Step 3 : Coupling with pyridin-2-ylmethylamine under controlled pH (7–9) to avoid side reactions ().
Optimization : Temperature (0–25°C for sensitive steps), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios are adjusted using iterative DoE (Design of Experiments). Purity is ensured via flash chromatography or recrystallization ().
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., oxalamide NH signals at δ 8–10 ppm) and spatial proximity via NOESY ( ).
- X-ray Crystallography : Resolves the spirocyclic conformation and hydrogen-bonding networks. SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography ( ).
- IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) and secondary amide bands ().
Advanced: How does the spirocyclic framework influence interactions with biological targets?
The dioxaspiro[4.4]nonane moiety imposes conformational rigidity, enhancing binding specificity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) suggest:
- The spirocyclic oxygen atoms participate in hydrogen bonding with catalytic residues (e.g., serine hydrolases).
- Steric effects from the spiro ring limit off-target interactions, as observed in analogs like N1-(2-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide ().
Experimental validation : Competitive inhibition assays (IC₅₀ determination) paired with mutagenesis studies to identify key binding residues ().
Advanced: How can researchers resolve discrepancies in reaction yields when using different catalysts?
- Case Study : In synthesizing analogs, yields varied from 30% to 52% depending on catalysts (e.g., DMAP vs. triethylamine).
- Root cause analysis : DMAP’s superior nucleophilicity accelerates acyl transfer but may cause over-activation, leading to byproducts.
- Mitigation : Use kinetic monitoring (e.g., in-situ FTIR) to optimize catalyst loading. For example, reducing DMAP from 10 mol% to 5 mol% improved yields by 15% in N1-(4-chlorophenyl)oxalamide derivatives ().
Advanced: What strategies determine the compound’s 3D conformation and its impact on bioactivity?
- X-ray Crystallography : Resolves absolute configuration and torsion angles (e.g., C–O–C angles in the dioxaspiro ring). SHELXD is used for phase determination in twinned crystals ( ).
- Molecular Dynamics (MD) Simulations : Predicts solvation effects and conformational flexibility in physiological environments.
- SAR Studies : Modifying the spiro ring size (e.g., dioxaspiro[4.5] vs. [4.4]) alters bioactivity. For example, [4.5] analogs showed 3-fold lower IC₅₀ against soluble epoxide hydrolase ( ).
Advanced: How are structure-activity relationships (SAR) established for enzyme inhibition?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing pyridin-2-yl with pyrimidin-2-yl).
- Step 2 : Measure inhibitory potency (IC₅₀) against target enzymes (e.g., HIV protease, cytochrome P450) using fluorogenic substrates.
- Step 3 : Correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity. For instance, electron-withdrawing groups on the aryl ring enhance inhibition 2–5 fold ().
Advanced: How do researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding by measuring target protein thermal stability shifts.
- Click Chemistry Probes : Incorporate alkyne tags into the oxalamide scaffold for pull-down assays and proteomic profiling ().
- Knockout Models : CRISPR-Cas9 gene editing to ablate putative targets, then assess rescue of phenotype ().
Advanced: What computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5 for optimal permeability) and CYP450 inhibition.
- Metabolite ID : Mass spectrometry (LC-QTOF) identifies oxidative metabolites (e.g., hydroxylation at the spiro ring) ( ).
- hERG Liability Assessment : Patch-clamp electrophysiology to evaluate cardiac toxicity risks ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
